Gymnemagenin

Übersicht

Beschreibung

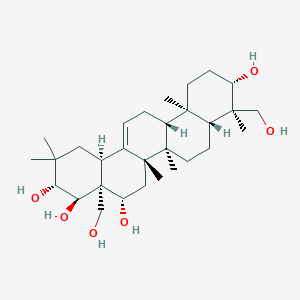

Gymnemagenin is a bioactive compound derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae. It is an aglycone part of gymnemic acids, which are triterpenoid saponin glycosides. This compound has gained significant attention due to its potential therapeutic applications, particularly in the management of diabetes mellitus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gymnemagenin is typically extracted from the leaves of Gymnema sylvestre using various chemical and analytical techniques. One common method involves continuous soxhlet extraction with 80% ethanol. The extracted compound is then identified and characterized using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including plant tissue culture and cell suspension cultures. These methods help in producing higher amounts of this compound within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, can further enhance the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Gymnemagenin undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .

Common Reagents and Conditions:

Glycosylation: This reaction typically involves glycosyltransferases and results in the formation of glycosidic bonds.

Oxidation: Cytochrome P450-dependent monooxygenases play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated derivatives.

Major Products: The major products formed from these reactions include various glycosides and hydroxylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Gymnemagenin has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

Medicine: It has shown potential in the management of diabetes mellitus by reducing postprandial hyperglycemia.

Industry: The compound is used in the development of antidiabetic formulations and other therapeutic products.

Wirkmechanismus

Gymnemagenin exerts its effects primarily by inhibiting enzymes involved in carbohydrate metabolism. It inhibits α-amylase and α-glucosidase, which are key enzymes responsible for the breakdown of carbohydrates into glucose. By inhibiting these enzymes, this compound helps in reducing the absorption of glucose in the intestines, thereby lowering blood sugar levels . Additionally, this compound interacts with pancreatic β-cells, stimulating insulin release and promoting the regeneration of these cells .

Vergleich Mit ähnlichen Verbindungen

Gymnemagenin is unique due to its strong inhibitory effects on α-amylase and α-glucosidase, making it a potent antidiabetic agent. Similar compounds include:

Gymnemic Acid: Another triterpenoid saponin glycoside from Gymnema sylvestre, known for its antidiabetic properties.

Oleanolic Acid: A triterpenoid compound with similar antidiabetic and anti-inflammatory properties.

Ursolic Acid: Another triterpenoid with antioxidant and anti-inflammatory activities.

This compound stands out due to its specific mechanism of action and its ability to inhibit key enzymes involved in carbohydrate metabolism, making it a valuable compound for managing diabetes mellitus .

Biologische Aktivität

Gymnemagenin, a bioactive compound derived from Gymnema sylvestre, has garnered attention for its potential therapeutic effects, particularly in the management of diabetes and obesity. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and biochemical properties.

Overview of this compound

This compound is an aglycone component of gymnemic acids, which are known for their hypoglycemic properties. Traditionally used in Ayurvedic medicine, Gymnema sylvestre has been recognized for its ability to reduce sugar cravings and manage blood glucose levels. Recent studies have highlighted this compound's role in inhibiting key enzymes involved in carbohydrate metabolism.

- Enzyme Inhibition :

-

Lipid Metabolism :

- In vitro studies demonstrate that this compound enhances triglyceride metabolism by upregulating lipase genes (Lipe and Lpl), which play vital roles in lipid hydrolysis. Additionally, it promotes the expression of anti-inflammatory adipokines such as Adipoq, suggesting a dual role in both lipid and glucose metabolism .

- Regulation of Gene Expression :

In Vitro Studies

- Enzyme Inhibition : The inhibitory effects on α-amylase and α-glucosidase were confirmed through various assays, paving the way for further investigation into this compound's potential as an antidiabetic agent.

- Gene Expression Modulation : this compound treatment resulted in increased expression of genes associated with triglyceride hydrolysis and adipocyte differentiation .

In Vivo Studies

- Animal Trials : In vivo experiments involving diabetic mice showed that oral administration of this compound (20 mg/kg) significantly reduced the area under the curve (AUC) during glucose tolerance tests when compared to controls and acarbose (10 mg/kg) . This highlights its efficacy in lowering blood sugar levels post-ingestion.

Clinical Case Studies

- Diabetes Management : A study involving 58 adults demonstrated a reduction in sweet food intake following a 14-day intervention with gymnema-based supplements, indicating its potential role in dietary management of diabetes .

- Obesity Correlation : Research emphasizes the link between obesity and type 2 diabetes, suggesting that this compound's effects on lipid metabolism may also contribute to weight management strategies .

Data Tables

Eigenschaften

IUPAC Name |

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-ABHKXHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22467-07-8 | |

| Record name | Gymnemagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYMNEMAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of gymnemagenin in relation to its antidiabetic effects?

A1: this compound exerts its antidiabetic effects primarily through multiple mechanisms:

- Inhibition of glucose absorption: this compound has been shown to inhibit sodium-dependent glucose transporter 1 (SGLT1), a protein responsible for glucose uptake in the gastrointestinal tract. This inhibition effectively reduces the absorption of glucose into the bloodstream. []

- Stimulation of insulin secretion: Studies suggest that this compound, along with other gymnemic acids, may stimulate insulin release from pancreatic β-cells, enhancing glucose uptake and utilization by tissues. [, ]

- Improvement of lipid metabolism: Research indicates that this compound can improve lipid metabolism by upregulating the expression of lipase genes (Lipe and Lpl), which are involved in the breakdown of triglycerides. Additionally, it increases the expression of the anti-inflammatory adipokine, Adipoq, and upregulates Pparg, a gene crucial for adipogenesis and its downstream target genes. []

Q2: How does this compound influence triglyceride levels?

A2: this compound has been observed to improve triglyceride metabolism by upregulating the expression of lipase genes Lipe and Lpl in adipocytes. These lipases play a crucial role in hydrolyzing triglycerides, leading to a reduction in their levels. []

Q3: Does this compound interact with the protein Fabp4?

A3: While this compound treatment affects a network of genes involved in lipid metabolism, it does not directly impact the expression of Fabp4, a gene coding for a lipid transport protein. In silico studies further support this finding, showing that while this compound binds to Pparg, it fails to bind to the active site of Fabp4. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H50O6, and its molecular weight is 506.7 g/mol. [, , ]

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Various spectroscopic methods are used to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and stereochemistry of this compound. [, , ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. [, , , ]

- High Performance Liquid Chromatography (HPLC) coupled with UV detection: This technique allows for the separation and quantification of this compound in plant extracts and formulations. [, , , , , , , , ]

Q6: How stable is this compound under different storage conditions?

A6: While research on the stability of pure this compound is limited, studies suggest that gymnemic acids, for which this compound is an aglycone, remain stable in extracts of Gymnema sylvestre under accelerated and long-term storage conditions recommended by the WHO. []

Q7: Does this compound possess any known catalytic properties or have applications in catalysis?

A7: Current research primarily focuses on the therapeutic potential of this compound, particularly its antidiabetic and anti-obesity properties. There is limited information available regarding its catalytic properties or applications in catalysis.

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound and potential target proteins like Pparg and Fabp4. These studies provide insights into the binding affinities and molecular mechanisms underlying the observed biological effects. [, ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Research on the pharmacokinetics of this compound is limited. One study using a rat model found that this compound, following oral administration of Gymnema sylvestre extract, exhibits poor oral bioavailability (~14%), a short half-life, and high clearance. In vitro studies attributed this poor bioavailability to low metabolic stability, poor Caco-2 permeability, and a high efflux ratio. [, ]

Q10: What in vitro and in vivo studies have been conducted to evaluate the antidiabetic efficacy of this compound?

A12: In vitro studies have shown that this compound exhibits strong inhibitory activity against α-amylase (IC50 1.17 ± 0.02 mg/mL) and α-glucosidase (IC50 2.04 ± 0.17 mg/mL), key enzymes involved in carbohydrate digestion and absorption. [] In vivo studies in mice demonstrated that oral administration of this compound (20 mg/kg body weight) significantly reduced the area under the curve (AUC) of blood glucose levels following a starch or sucrose challenge. This reduction was comparable to the effect observed with acarbose, a standard antidiabetic drug. []

Q11: Has this compound shown any protective effects against radiation-induced damage?

A13: Preliminary research suggests potential radioprotective properties of Gymnema sylvestre and this compound. In a study using Pangasius sutchi fish exposed to gamma radiation, pretreatment with Gymnema sylvestre extract or this compound led to an improvement in antioxidant enzyme levels, reduced oxidative stress markers, and influenced cell cycle progression, indicating a protective effect against radiation-induced damage. [, ]

Q12: What are the commonly employed analytical methods for quantifying this compound in plant material and formulations?

A12: Several analytical methods are commonly used for this compound quantification, including:

- High-performance thin-layer chromatography (HPTLC): This technique offers a simple and rapid method for the separation, identification, and quantification of this compound in plant materials, extracts, and formulations. [, , , , , , , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a sensitive and accurate method for quantifying this compound in various matrices. [, , , , , , , , ]

Q13: What is the role of hydrolysis in the analytical determination of gymnemic acids?

A15: Gymnemic acids, being a complex mixture of saponins, are often indirectly quantified by hydrolyzing them to their common aglycone, this compound. This hydrolysis step simplifies the analysis and allows for the determination of total gymnemic acid content by measuring this compound levels. [, , , , ]

Q14: How is Microwave-Assisted Extraction (MAE) used in the analysis of this compound?

A16: MAE has been investigated as a rapid and eco-friendly alternative to conventional extraction methods for obtaining this compound from Gymnema sylvestre. This technique utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction of the target compound. []

Q15: What measures are taken to ensure the quality and consistency of Gymnema sylvestre extracts and formulations containing this compound?

A15: Quality control of Gymnema sylvestre products involves several measures:

- Standardization: Analytical techniques like HPTLC and HPLC are employed to standardize the content of gymnemic acids, often expressed in terms of this compound, ensuring consistent potency across different batches. [, , , , , , , ]

- Adulteration checks: Microscopic and phytochemical analyses are used to verify the authenticity of Gymnema sylvestre material and detect any adulteration with other plant species. []

- Stability testing: Products are subjected to stability studies under various storage conditions to assess their shelf-life and ensure that the active compounds remain stable over time. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.